
N-(2-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as CFC-500 or CPP-115. This compound belongs to the family of pyrrolidine carboxamides and has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide involves its interaction with the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme plays a critical role in the metabolism of GABA in the brain. By inhibiting the activity of GABA-AT, this compound increases the concentration of GABA in the brain, resulting in a decrease in neuronal activity.
Biochemical and Physiological Effects:
N-(2-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, resulting in a decrease in neuronal activity. This compound has also been shown to have anxiolytic and anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide in lab experiments is its high degree of purity, which allows for accurate and reproducible results. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of N-(2-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide. One area of research is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound.
In conclusion, N-(2-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Its mechanism of action involves its interaction with the enzyme GABA-AT, resulting in an increase in the concentration of GABA in the brain. This compound has been studied for its potential use in the treatment of epilepsy, addiction, and anxiety disorders. While there are advantages to using this compound in lab experiments, careful handling and disposal are required due to its potential toxicity. There are several future directions for the study of this compound, including the development of new analogs and investigation of its potential use in the treatment of other disorders.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide involves the reaction of 2-chloro-4-fluoroaniline with pyrrolidine-1-carboxylic acid in the presence of a coupling agent. The resulting product is purified using column chromatography to obtain a white solid with a high degree of purity.
Applications De Recherche Scientifique
N-(2-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a modulatory effect on the activity of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. This compound has been studied for its potential use in the treatment of epilepsy, addiction, and anxiety disorders.
Propriétés
IUPAC Name |
N-(2-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-9-7-8(13)3-4-10(9)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPHTAPJWLGBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

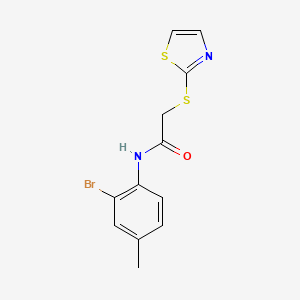
![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
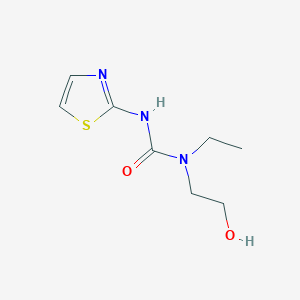
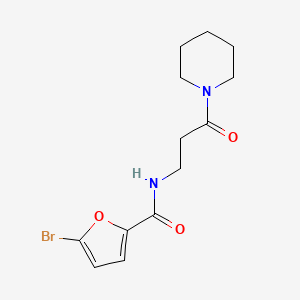
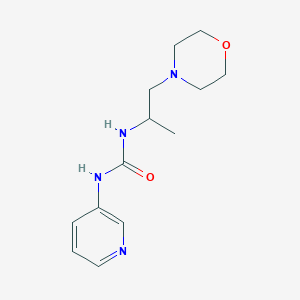
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
![N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]cyclopentanecarboxamide](/img/structure/B7529793.png)
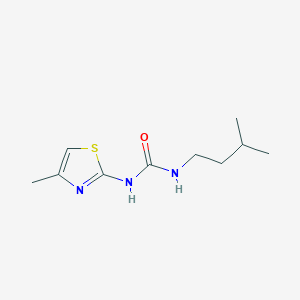
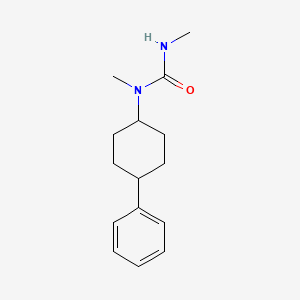
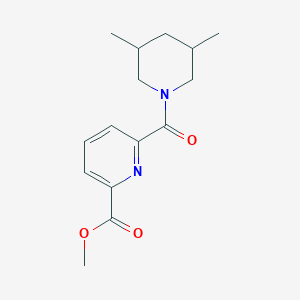
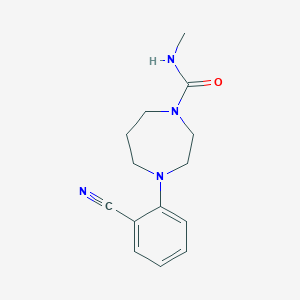
![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)